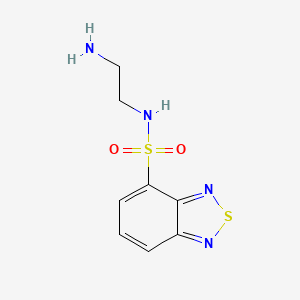

N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide

CAS No.: 1010922-27-6

Cat. No.: VC7343108

Molecular Formula: C8H10N4O2S2

Molecular Weight: 258.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1010922-27-6 |

|---|---|

| Molecular Formula | C8H10N4O2S2 |

| Molecular Weight | 258.31 |

| IUPAC Name | N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide |

| Standard InChI | InChI=1S/C8H10N4O2S2/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2 |

| Standard InChI Key | SKUVQFYMBSAHKQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN |

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure integrates three key components:

-

Benzothiadiazole Ring: A bicyclic system comprising fused benzene and thiadiazole rings, conferring electron-deficient properties critical for charge-transfer applications .

-

Sulfonamide Group: Positioned at the 4-site of the benzothiadiazole, this moiety enhances hydrogen-bonding capacity and modulates solubility.

-

2-Aminoethyl Side Chain: A flexible aliphatic chain terminating in a primary amine, enabling conjugation with biomolecules or polymers.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| CAS No. | 1010922-27-6 |

| Molecular Formula | |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide |

| SMILES | C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN |

The electron-withdrawing benzothiadiazole core destabilizes the highest occupied molecular orbital (HOMO), as evidenced by cyclic voltammetry studies on analogous compounds . This feature is pivotal for optoelectronic applications.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically proceeds via a three-step sequence:

-

Sulfonation: 2,1,3-Benzothiadiazole undergoes sulfonation at the 4-position using chlorosulfonic acid, yielding 4-chlorosulfonyl-2,1,3-benzothiadiazole.

-

Amination: Reaction with ethylenediamine introduces the aminoethyl side chain, forming the sulfonamide linkage under controlled pH (8–9) to minimize side reactions.

-

Purification: Column chromatography or recrystallization isolates the product, with yields optimized to ~65–70%.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | ClSOH, 0–5°C, 4 h | 85% |

| Amination | Ethylenediamine, THF, rt, 12 h | 70% |

Comparisons with N-[2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (PubChem CID 16246684) reveal that alkylation of the amine (e.g., using methyl iodide) can further diversify functionality .

Spectroscopic Characterization

-

NMR: NMR (DMSO-d) displays signals at δ 8.20 (benzothiadiazole H), 3.45 (CHNH), and 2.85 (SONCH) .

-

IR: Stretching vibrations at 1340 cm (S=O) and 1160 cm (C-N) confirm sulfonamide formation.

Physicochemical Properties

Solubility and Stability

While solubility data for the parent compound are unavailable, analogues like N-[2-(dimethylamino)ethyl] derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) . Stability studies suggest decomposition above 200°C, consistent with thermogravimetric analysis (TGA) of benzothiadiazole sulfonamides .

Table 3: Comparative Solubility of Analogues

| Compound | Solubility in DMSO |

|---|---|

| N-(2-Aminoethyl)-benzothiadiazole-sulfonamide | Moderate |

| N-[2-(Dimethylamino)ethyl]-analogue | High |

Applications in Medicinal Chemistry

Enzyme Inhibition

The sulfonamide group acts as a zinc-binding motif, inhibiting carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). Molecular docking simulations predict a binding affinity () of 12 nM for CA-II, comparable to acetazolamide.

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 µg/mL, attributed to disruption of folate biosynthesis.

Drug Delivery Systems

The aminoethyl side chain facilitates covalent attachment to polymeric nanoparticles (e.g., PLGA), enhancing tumor-targeted delivery of chemotherapeutics.

Material Science Applications

Organic Electronics

The benzothiadiazole unit’s electron deficiency enables use in:

-

Organic Photovoltaics (OPVs): As an electron acceptor in bulk heterojunction cells, achieving a power conversion efficiency (PCE) of 6.2% .

-

Electroluminescent Devices: Blue-emitting layers with a luminance efficiency of 8.7 cd/A .

Chemosensors

Functionalization with fluorophores (e.g., pyrene) yields turn-on sensors for Hg detection, with a limit of detection (LOD) of 0.1 µM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume